8-Chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
8-Chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with chlorine and fluorine substituents at the 8 and 6 positions, respectively. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave-mediated synthesis can be adapted for larger-scale production, ensuring efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
8-Chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as inhibitors for specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 8-Chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and altering cellular pathways. For example, it has been studied as an inhibitor for kinases involved in cancer cell proliferation . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- 1,2,4-Triazolo[1,5-a]pyrimidine
- Imidazo[1,2-a]pyridine derivatives
Comparison: 8-Chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern with chlorine and fluorine atoms. This substitution pattern can significantly influence its reactivity and biological activity compared to similar compounds. For instance, the presence of fluorine can enhance the compound’s ability to interact with biological targets due to its electronegativity and size .
Properties
Molecular Formula |
C6H3ClFN3 |
---|---|
Molecular Weight |
171.56 g/mol |
IUPAC Name |
8-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H3ClFN3/c7-5-1-4(8)2-11-6(5)9-3-10-11/h1-3H |
InChI Key |
RUUHLWWKNFMVKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1F)Cl |
Origin of Product |
United States |
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